molecular formula C12H14O4 B8679541 Isopropyl 2-(3-formylphenoxy)acetate

Isopropyl 2-(3-formylphenoxy)acetate

Cat. No.: B8679541
M. Wt: 222.24 g/mol
InChI Key: OUEJCGFQIGVJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(3-formylphenoxy)acetate is an ester derivative featuring a phenoxyacetate backbone substituted with a formyl group at the 3-position of the aromatic ring and an isopropyl ester moiety. The formyl group (-CHO) introduces reactivity for further derivatization, while the phenoxyacetate framework may influence molecular packing and intermolecular interactions in crystalline states. The following analysis instead draws comparisons with structurally related esters and acetates to infer its properties and behavior.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propan-2-yl 2-(3-formylphenoxy)acetate

InChI

InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-4-10(6-11)7-13/h3-7,9H,8H2,1-2H3

InChI Key

OUEJCGFQIGVJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (K) Yield (%) Rf Value Reference
Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Me, 3-SO-Me 403–404 81 0.74
Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Cl, 3-SO-Me 422–423 83 0.52
Isopropyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-I, 7-Me, 3-SO-Me 420–421

Key Observations :

  • Halogen substituents (Cl, I) increase melting points compared to methyl groups, likely due to enhanced van der Waals interactions and molecular weight .
  • Sulfinyl groups (SO-Me) contribute to polar interactions, stabilizing crystal packing .
  • Higher Rf values (e.g., 0.74 vs. 0.52) correlate with reduced polarity in methyl-substituted derivatives .

Crystallographic and Packing Behavior

Crystal structures of benzofuran derivatives reveal stabilization via π-π interactions (3.713–4.057 Å between aromatic centers) and C-H⋯π/O interactions (). For example:

  • In isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, π-π stacking distances of 3.713 Å and C-H⋯O interactions (2.78 Å) stabilize the lattice .
  • The iodo-substituted derivative exhibits I⋯O halogen bonding (2.994 Å), forming dimeric units .

Table 2: Intermolecular Interaction Distances

Compound Interaction Type Distance (Å) Reference
5-Methyl derivative π-π stacking 3.713
5-Chloro derivative C-H⋯π 2.78
5-Iodo derivative I⋯O halogen bond 2.994

Isopropyl 2-(3-formylphenoxy)acetate, lacking a benzofuran ring, may instead rely on C-H⋯O hydrogen bonds involving the formyl group and ester oxygen atoms, akin to tert-butyl 2-(3-formylphenoxy)acetate ().

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